Physicochemical Properties of 15-Hydroxydehydroabietic Acid: An In-depth Technical Guide
Physicochemical Properties of 15-Hydroxydehydroabietic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 15-Hydroxydehydroabietic Acid, a diterpenoid of interest in various research fields. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, generalized experimental protocols for key physicochemical parameters, which can be adapted for its analysis. Furthermore, potential signaling pathway interactions are discussed based on the activity of the closely related parent compound, dehydroabietic acid.
Core Physicochemical Data
The following table summarizes the available quantitative data for 15-Hydroxydehydroabietic Acid. It is important to note that while the molecular formula and weight are well-established, other parameters are largely based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1][2] |
| Molecular Weight | 316.44 g/mol | [1] |
| XLogP3-AA (Computed) | 4.2 | [2] |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Water Solubility | No experimental data available; expected to be low. | |
| pKa (Predicted) | As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | [3] |
| Physical Description | Solid | |
| CAS Number | 54113-95-0 | [2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining key physicochemical properties of crystalline, hydrophobic carboxylic acids like 15-Hydroxydehydroabietic Acid.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[4][5] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[6][7]
Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 15-Hydroxydehydroabietic Acid sample is completely dry and in a fine, powdered form.[4] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[7] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional): For an unknown compound, a rapid heating rate can be used to quickly determine an approximate melting range.[5][6]
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[7][8]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][8]
-
Replicate Measurements: Perform at least two additional measurements with fresh samples to ensure reproducibility.
Water Solubility Determination
Given its hydrophobic nature (high XLogP), 15-Hydroxydehydroabietic Acid is expected to have low water solubility. The shake-flask method is a standard approach for determining the solubility of such compounds.
Principle: An excess amount of the solid compound is agitated in a specific volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of 15-Hydroxydehydroabietic Acid to a series of glass vials containing a known volume of purified water (e.g., 10 mL).
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 15-Hydroxydehydroabietic Acid in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Data Analysis: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
pKa Determination
As a carboxylic acid, 15-Hydroxydehydroabietic Acid is expected to have an acidic pKa. Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[10]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration curve.[11]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Solution of 15-Hydroxydehydroabietic Acid in a suitable solvent (e.g., a water/co-solvent mixture due to its low water solubility)
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of 15-Hydroxydehydroabietic Acid in a known volume of a suitable solvent system (e.g., water-ethanol mixture) to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[10]
-
Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[11]
Potential Signaling Pathway Interactions
Direct experimental evidence for the signaling pathways modulated by 15-Hydroxydehydroabietic Acid is currently lacking in the scientific literature. However, studies on its parent compound, dehydroabietic acid (DHA) , provide valuable insights into its potential biological activities. DHA has been shown to possess anti-inflammatory properties through the suppression of key inflammatory signaling pathways.[12][13][14][15]
Given the structural similarity between 15-Hydroxydehydroabietic Acid and DHA, it is plausible that it may exert similar effects. The primary pathways implicated in the anti-inflammatory action of DHA are the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[12][13][14][15][16]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[12] Studies on DHA have demonstrated its ability to inhibit the phosphorylation of IκBα and the IKK complex, thereby preventing NF-κB activation.[12]
AP-1 Signaling Pathway
The AP-1 transcription factor is involved in a variety of cellular processes, including inflammation and cell proliferation.[18] Its activity is regulated by the mitogen-activated protein kinase (MAPK) cascade. DHA has been shown to suppress the AP-1 pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK cascade.[12]
The diagram below illustrates the potential points of intervention of a dehydroabietic acid-like compound in the NF-κB and AP-1 signaling pathways, based on existing literature for dehydroabietic acid.
Caption: Hypothesized anti-inflammatory signaling pathway of 15-Hydroxydehydroabietic Acid.
This guide provides a foundational understanding of the physicochemical properties of 15-Hydroxydehydroabietic Acid. Further experimental investigation is crucial to fully characterize this compound and validate its potential therapeutic effects.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 15-Hydroxydehydroabietic Acid | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.skku.edu [pure.skku.edu]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
